

Application Notes: Avutometinib and Defactinib in Recurrent LGSOC

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Compound Focus: Avutometinib

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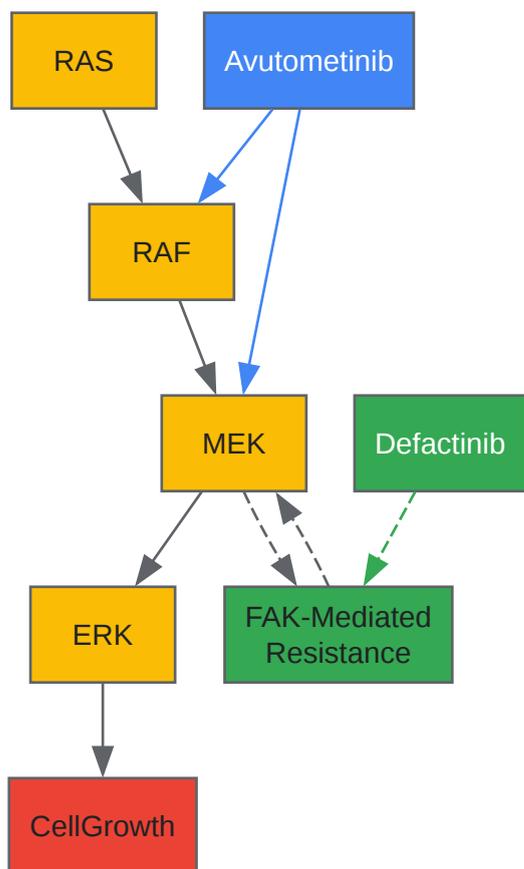
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Indication and Mechanism of Action

This combination therapy is indicated for the treatment of adult patients with **KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC)** who have received prior systemic therapy [1]. Its mechanism provides a more complete blockade of the MAPK pathway, which is frequently dysregulated in LGSOC.

- **Avutometinib** is a novel **RAF/MEK clamp** that uniquely inhibits MEK kinase activity while simultaneously blocking RAF-mediated reactivation of the pathway, leading to a more profound and durable suppression of MAPK signaling than traditional MEK inhibitors [2] [1].
- **Defactinib** is a selective inhibitor of **Focal Adhesion Kinase (FAK)**. FAK is a key mediator of adaptive (or feedback) resistance that is often activated in response to MEK inhibition. By adding defactinib, this compensatory resistance mechanism is targeted, thereby enhancing and sustaining the antitumor effect of **avutometinib** [2] [1].

The diagram below illustrates the synergistic mechanism of this combination therapy in blocking the RAS/MAPK pathway and overcoming resistance.



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Summary of Clinical Efficacy (Phase 2 RAMP 201 Trial)

The primary analysis of the phase 2 **ENGOT-OV60/GOG-3052/RAMP 201** trial demonstrated clinically significant efficacy for the **avutometinib** and defactinib combination in 115 patients with recurrent LGSOC [2] [3].

Table 1: Key Efficacy Endpoints from RAMP 201 Trial (Blinded Independent Central Review)

Endpoint	All Patients (n=115)	KRAS-Mutant Cohort	KRAS Wild-Type Cohort
Confirmed Objective Response Rate (ORR)	31% (95% CI, 23-41%)	44% (95% CI, 31-58%)	17% (95% CI, 8-29%)

Endpoint	All Patients (n=115)	KRAS-Mutant Cohort	KRAS Wild-Type Cohort
Complete Response (CR)	2%	4%	0%
Median Duration of Response (DOR)	31.1 months (95% CI, 14.8-31.1)	31.1 months (95% CI, 14.8-31.1)	9.2 months (95% CI, 5.5-NE)
6-Month DOR Rate	81%	87%	63%
Median Progression-Free Survival (PFS)	12.9 months (95% CI, 10.9-20.2)	22.0 months (95% CI, 11.1-36.6)	12.8 months (95% CI, 7.4-18.4)
Tumor Shrinkage (any)	82%	Not Reported	Not Reported

Table 2: Efficacy in Key Patient Subgroups (ORR) from RAMP 201 [2] [4]

Subgroup	Objective Response Rate (ORR)
Prior MEK Inhibitor	24%
No Prior MEK Inhibitor	33%
Prior Bevacizumab	20%
No Prior Bevacizumab	43%
1-3 Prior Lines of Therapy	37%
>3 Prior Lines of Therapy	24%

Safety and Tolerability Profile

The safety profile of the combination is considered manageable, with most adverse events (AEs) reversible through dose modifications [2] [4]. The most common treatment-related AEs and laboratory abnormalities are listed below.

Table 3: Common Treatment-Related Adverse Events (AEs) and Laboratory Abnormalities [3] [4] [1]

Adverse Event	All Grades (%)	Grade ≥ 3 (%)
Nausea	67	Not Specified
Diarrhea	58	8
Peripheral Edema	53	Not Specified
Rash	50	Not Specified
Fatigue	44	Not Specified
Vomiting	43	Not Specified
Blurred Vision	41	0 (No Grade ≥ 3)
Dermatitis Acneiform	34	4
Elevated Creatine Phosphokinase (CPK)	60	24 (Grade 3/4)
Anemia	Not Specified	5

Detailed Experimental Protocol

Dosing and Schedule

The approved and clinically validated dosing regimen is as follows [2] [3]:

- **Avutometinib**: 3.2 mg orally, taken twice per week (e.g., Monday and Thursday).
- **Defactinib**: 200 mg orally, taken twice daily (approximately every 12 hours).

This dosing is continued for three consecutive weeks, followed by one week of rest, comprising a **28-day (4-week) treatment cycle**. It is critical to note that the dose of **avutometinib** in the combination regimen (3.2 mg) is different from the dose studied in monotherapy (4.0 mg) [2].

Patient Selection Criteria

Key inclusion and exclusion criteria from the pivotal trials are summarized below [5].

- **Inclusion Criteria:**
 - Histologically confirmed recurrent LGSOC.
 - Measurable disease as per RECIST v1.1.
 - Documented disease progression after at least one prior platinum-based chemotherapy regimen.
 - Unlimited prior lines of therapy are allowed, including prior MEK/RAF inhibitors.
 - KRAS mutation status must be known, though the therapy is effective in both mutant and wild-type populations.
- **Exclusion Criteria:**
 - Co-existing high-grade serous ovarian cancer.
 - Previous treatment with **avutometinib**, defactinib, or any other FAK inhibitor.

Key Monitoring Requirements and Dose Modifications

Rigorous monitoring and proactive management are essential for patient safety and maintaining dose intensity [1].

- **Ophthalmic Monitoring:** Conduct a comprehensive ophthalmic evaluation at baseline, prior to Cycle 2, every three cycles thereafter, and as clinically indicated for visual impairment and vitreoretinal disorders.
- **Laboratory Monitoring:**
 - **Creatine Phosphokinase (CPK):** Check prior to each cycle, on Day 15 of the first four cycles, and as clinically indicated.
 - **Liver Function Tests (LFTs):** Check prior to each cycle, on Day 15 of the first four cycles, and as clinically indicated.
- **Dermatologic Monitoring:** Monitor for skin toxicities, including photosensitivity and severe cutaneous adverse reactions (SCARs). The median time to onset of dermatologic AEs is 15 days [4].
- **Dose Modifications:** Guidelines for dose holds, reductions, or permanent discontinuation are provided in the prescribing information for specific toxicities. In the RAMP 201 trial, 56% of patients required a dose hold, and 10% discontinued due to adverse events [2].

Future Directions

The **RAMP 301 (GOG-3097/ENGOT-ov81/GTG-UK)** trial is an ongoing phase 3, randomized, international study actively enrolling patients [5] [6]. This confirmatory trial is directly comparing the combination of **avutometinib** and defactinib versus the investigator's choice of treatment (which can include chemotherapy or hormonal therapy) in patients with recurrent LGSOC.

- **Primary Endpoint:** Progression-free survival (PFS) by BICR.
- **Design:** Includes a crossover option, allowing patients on the control arm to receive the combination therapy upon disease progression.
- **Estimated Completion:** The estimated primary completion date is 2028, with final study results expected in 2031 [5].

Conclusion for Researchers

The combination of **avutometinib** and defactinib exemplifies a rational, mechanism-driven approach to overcoming resistance in RAS/MAPK-driven cancers. The compelling Phase 2 efficacy data, particularly the remarkable 31.1-month median duration of response and the strong activity in KRAS-mutant patients, support its potential to become a new standard of care for recurrent LGSOC. The ongoing RAMP 301 Phase 3 trial will be pivotal in verifying these results and solidifying the regimen's place in the treatment paradigm.

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